molecular formula C18H32N2O7S B12741820 Benzenamine, 2,5-dibutoxy-4-(4-morpholinyl)-, sulfate CAS No. 130169-66-3

Benzenamine, 2,5-dibutoxy-4-(4-morpholinyl)-, sulfate

Cat. No.: B12741820
CAS No.: 130169-66-3
M. Wt: 420.5 g/mol
InChI Key: ONLYZWBOMYPZPY-UHFFFAOYSA-N
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Description

Benzenamine, 2,5-dibutoxy-4-(4-morpholinyl)-, sulfate is a chemical compound with the CAS number 130169-66-3 It is a derivative of benzenamine, featuring two butoxy groups and a morpholinyl group attached to the benzene ring, and is combined with sulfate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2,5-dibutoxy-4-(4-morpholinyl)-, sulfate typically involves the reaction of 2,5-dibutoxybenzenamine with morpholine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with sulfuric acid to obtain the sulfate salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2,5-dibutoxy-4-(4-morpholinyl)-, sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in the formation of various substituted benzenamine derivatives.

Scientific Research Applications

Benzenamine, 2,5-dibutoxy-4-(4-morpholinyl)-, sulfate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2,5-dibutoxy-4-(4-morpholinyl)-, sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 2,5-dibutoxy-4-(4-piperidinyl)-, sulfate
  • Benzenamine, 2,5-dibutoxy-4-(4-pyrrolidinyl)-, sulfate

Uniqueness

Benzenamine, 2,5-dibutoxy-4-(4-morpholinyl)-, sulfate is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where the morpholinyl group plays a crucial role in the compound’s activity and interactions.

Biological Activity

Benzenamine, 2,5-dibutoxy-4-(4-morpholinyl)-, sulfate is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, supported by research findings and data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C18H28N3O3S
  • Molecular Weight : 364.50 g/mol

It contains a benzenamine backbone with two butoxy groups and a morpholine substituent, which may influence its biological interactions.

2. Cytotoxicity Studies

Cytotoxicity assays reveal that certain benzenamine derivatives can inhibit cell proliferation in cancer cell lines. For instance, the cytotoxicity against Vero cells (African green monkey kidney cells) is assessed using the half-maximal inhibitory concentration (IC50). A study noted that analogous compounds had IC50 values ranging from micromolar to nanomolar concentrations . The selectivity index (SI), which compares cytotoxicity to antimicrobial activity, is crucial for evaluating the therapeutic potential of these compounds.

CompoundIC50 (μM)Selectivity Index
Compound A5.250
Compound B0.12258
Benzenamine derivativeTBDTBD

The mechanism by which benzenamine derivatives exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. For example, some studies suggest that these compounds may act as inhibitors of key metabolic pathways in bacteria or cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study on various benzenamine derivatives, it was found that modifications at the para position of the aromatic ring significantly enhanced antibacterial activity. The presence of morpholine groups was associated with increased lipophilicity, facilitating better membrane penetration and subsequent antimicrobial effects .

Case Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation into the cytotoxic effects of benzenamine derivatives highlighted their potential in cancer therapy. The study utilized several human cancer cell lines to evaluate the antiproliferative effects and found promising results, indicating that structural modifications could lead to improved selectivity and potency against specific cancer types .

Properties

CAS No.

130169-66-3

Molecular Formula

C18H32N2O7S

Molecular Weight

420.5 g/mol

IUPAC Name

2,5-dibutoxy-4-morpholin-4-ylaniline;sulfuric acid

InChI

InChI=1S/C18H30N2O3.H2O4S/c1-3-5-9-22-17-14-16(20-7-11-21-12-8-20)18(13-15(17)19)23-10-6-4-2;1-5(2,3)4/h13-14H,3-12,19H2,1-2H3;(H2,1,2,3,4)

InChI Key

ONLYZWBOMYPZPY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1N)OCCCC)N2CCOCC2.OS(=O)(=O)O

Origin of Product

United States

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